Glutamate cobalt

Description

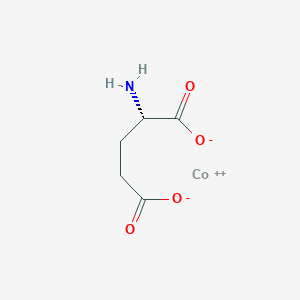

Structure

3D Structure of Parent

Properties

CAS No. |

15322-24-4 |

|---|---|

Molecular Formula |

C5H7CoNO4 |

Molecular Weight |

204.05 g/mol |

IUPAC Name |

(2S)-2-aminopentanedioate;cobalt(2+) |

InChI |

InChI=1S/C5H9NO4.Co/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2/p-2/t3-;/m0./s1 |

InChI Key |

VFPGFSPLOGHVPD-DFWYDOINSA-L |

SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N.[Co+2] |

Isomeric SMILES |

C(CC(=O)[O-])[C@@H](C(=O)[O-])N.[Co+2] |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N.[Co+2] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Glutamate cobalt; L-Glutamic acid, cobalt complex; Cobalt, (L-glutamato(2-))-; |

Origin of Product |

United States |

Synthesis and Methodologies for Glutamate Cobalt Coordination Compounds

Synthetic Strategies for Cobalt(II) and Cobalt(III) Glutamate (B1630785) Complexes

Cobalt can exist in several oxidation states, with Co(II) and Co(III) being common in coordination chemistry. The synthesis of glutamate complexes with these cobalt ions often involves reactions in solution, sometimes under specific conditions like elevated temperature and pressure (hydrothermal methods) or in the presence of other ligands.

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a method that utilizes aqueous solutions at high temperatures and pressures to synthesize crystalline materials. This approach has been successfully applied to the synthesis of cobalt-glutamate complexes, particularly for the formation of metal-organic frameworks (MOFs). For example, [Co(L-Glu)(H2O)•H2O]n (Co-MOF, L-Glu = L-glutamate) has been synthesized via a hydrothermal method. In this structure, Co²⁺ ions coordinate with L-glutamate ligands and water molecules, forming a three-dimensional network. researchgate.net Hydrothermal reactions can facilitate the formation of extended structures by controlling the assembly of metal centers and organic linkers under solvothermal conditions. researchgate.net

Aqueous Medium Reactions

Reactions carried out in aqueous media represent a straightforward approach for synthesizing cobalt-glutamate complexes. Simple reactions in aqueous solutions, sometimes without stringent pH control, can lead to the formation of compounds such as [M(glutamate)(H2O)₂]n, where M can be Co²⁺. researchgate.net These can be classified as metal–biomolecule frameworks (MBioFs). researchgate.net The interaction of L-glutamic acid with cobalt chloride in water at 25°C has been studied, revealing the formation of a double molecular compound, C₅H₉NO₄·CoCl₂·2H₂O. e3s-conferences.org At certain concentrations, the formation of cobalt glutaminate (a neutral salt) has been observed. e3s-conferences.org

Mixed Ligand System Preparations (e.g., with Imidazole (B134444) Derivatives, Phenanthroline)

For instance, ternary complexes involving glutamic acid and imidazole derivatives with Co(II) have been synthesized. tandfonline.com These complexes can exhibit distorted tetrahedral geometry, with the glutamate ligand coordinating through its carboxylate and amine groups. tandfonline.com

Mixed-ligand complexes containing imidazole azo ligands and 1,10-phenanthroline (B135089) with divalent cobalt ions have also been prepared. ekb.eghivnursing.net These syntheses often involve reacting metal salts with the ligands in appropriate solvents, followed by characterization using various spectroscopic and analytical techniques. ekb.eghivnursing.net The resulting complexes can exhibit octahedral geometry, with both ligands acting as bidentate species. ekb.eghivnursing.net

Another example involves the synthesis of Co(II) complexes with methacrylate (B99206) anions and imidazole derivatives, yielding complexes with varied stereochemistry, including trigonal bipyramidal and octahedral arrangements depending on the specific imidazole derivative used. nih.govmdpi.com These preparations often involve reacting cobalt carbonate or cobalt methacrylate with the ligands in methanolic solution. nih.govmdpi.com

Mixed-ligand cobalt(III) complexes containing imidazole, amine, and pyridine (B92270) donors have also been synthesized, often starting from binuclear cobalt complexes and reacting them with the desired nitrogen donor ligands. nih.gov

Crystallization Techniques for Single Crystal Growth

Obtaining single crystals is crucial for determining the precise molecular structure of cobalt-glutamate complexes using techniques like single-crystal X-ray diffraction. Various crystallization techniques are employed, often depending on the solubility and stability of the synthesized complex.

Slow evaporation of the solvent from a solution of the complex is a common method used to obtain single crystals. This technique allows for the gradual formation of a well-ordered crystal lattice. nih.govmdpi.comias.ac.in

Hydrothermal synthesis, as mentioned earlier, can also directly yield crystalline products suitable for single-crystal analysis. researchgate.net

Vapor diffusion, particularly the hanging-drop vapor-diffusion technique, is another method used for crystallization, especially for biological molecules or complexes that may be sensitive to concentration changes. This method involves a drop containing the complex and a precipitant solution equilibrating with a reservoir solution of higher precipitant concentration, leading to slow concentration of the drop and crystal growth. nih.govnih.goviucr.org The presence of metal ions like cobalt chloride has been shown to assist in the crystallization of some proteins, mediating crystal contacts. nih.govnih.gov

The solubility isotherm method can also provide insights into the conditions under which specific solid phases, including crystalline compounds, are formed in a ternary system involving a cobalt salt, glutamic acid, and water. e3s-conferences.org

Data Tables

While detailed quantitative data tables (e.g., yields for specific reactions across different conditions) were not consistently present across the search results in a format suitable for direct extraction into structured tables, the search results provided information on the composition and structural parameters of some synthesized complexes.

Here is a summary of some reported cobalt-glutamate related complexes and their characteristics:

| Compound | Synthesis Method (Examples) | Space Group | Unit Cell Parameters (Å) | References |

| [Co(L-Glu)(H₂O)•H₂O]∞ (Co-MOF) | Hydrothermal | P2₁2₁2₁ | a=7.149, b=10.468, c=11.295 | researchgate.netresearchgate.net |

| Co(II) glutaminate (neutral salt) | Aqueous Medium | Not specified | Not specified | e3s-conferences.org |

| C₅H₉NO₄·CoCl₂·2H₂O | Aqueous Medium | Not specified | Not specified | e3s-conferences.org |

| [Co(glu)(IMI)₂] (with imidazole) | Aqueous Medium | Not specified | Not specified (Distorted tetrahedral geometry) | tandfonline.com |

| [Co(C₄H₅O₂)₂L₂] (L=Imidazole derivatives) | Methanolic Solution | Varied | Varied | nih.govmdpi.com |

Note: Unit cell parameters are approximate and may vary slightly depending on the specific synthesis and measurement conditions.

Detailed Research Findings

Research findings highlight the diverse coordination modes of glutamate with cobalt ions, leading to the formation of both discrete complexes and extended structures like MOFs. Studies have characterized the synthesized compounds using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, infrared spectroscopy, UV-Vis spectroscopy, thermal analysis, and magnetic measurements. researchgate.netekb.eghivnursing.netnih.govmdpi.comresearchgate.netresearchgate.netcolab.ws

For example, the structural analysis of [Co(L-Glu)(H₂O)•H₂O]∞ revealed a 3D network with channels. researchgate.netresearchgate.net The cobalt(II) centers in this structure were found to be highly isolated, exhibiting classical isolated paramagnet behavior. researchgate.netresearchgate.net

Studies on mixed-ligand complexes with imidazole derivatives have shown that the nature of the imidazole ligand can influence the stereochemistry around the cobalt(II) center, resulting in distorted trigonal bipyramidal or octahedral geometries. nih.govmdpi.com The coordination of glutamate in these mixed-ligand systems typically involves the carboxylate and amine groups. tandfonline.com

Investigations into aqueous systems have identified the formation of specific hydrated cobalt-glutamate compounds depending on the concentrations of the reactants. e3s-conferences.org

Structural Elucidation and Advanced Spectroscopic Characterization of Glutamate Cobalt Complexes

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For glutamate-cobalt complexes, SCXRD analysis provides invaluable information about the coordination geometry around the cobalt ions, the specific ways in which the glutamate (B1630785) ligands bind, and how these molecular units assemble into larger supramolecular architectures, including metal-organic frameworks.

Elucidation of Ligand Coordination Modes of Glutamate (e.g., Monodentate, Bidentate, Tridentate, Bridging)

The glutamate ligand, being an amino acid with two carboxylate groups and one amine group, can exhibit diverse coordination modes to metal centers. SCXRD analysis reveals how the glutamate ligand interacts with the cobalt ions. Common coordination modes for amino acids include N,O bidentate coordination, where the ligand binds through the amine nitrogen and one carboxylate oxygen, forming a five-membered chelate ring wikipedia.org. However, glutamate's additional γ-carboxylate group allows for more complex binding. Studies on glutamate-cobalt complexes and similar systems have shown coordination bonds involving the α-carboxyl, γ-carboxyl, and α-amino groups of glutamic acid vulcanchem.com. Glutamate can bridge between metal centers, with the amine nitrogen and carboxylate oxygens participating in bonding to different cobalt ions researchgate.net. Carboxylate groups themselves can coordinate in unidentate, bidentate (chelating or bridging), or bridging modes, which can be distinguished by structural analysis rjpbcs.commdpi.com.

Characterization of Supramolecular Architectures (e.g., 1D Chains, 3D Networks, Channels)

The coordination interactions between cobalt ions and glutamate ligands can lead to the formation of extended structures beyond discrete molecular complexes. SCXRD is essential for characterizing these supramolecular architectures. One-dimensional chains, two-dimensional layers, and three-dimensional networks have been observed in cobalt coordination polymers and metal-organic frameworks incorporating amino acids or similar ligands mdpi.commdpi.comnih.govresearchgate.netnih.govresearchgate.net. A notable example is the formation of a three-dimensional chiral metal-organic interlocking network with channels in the case of Cobalt(II) L-glutamate researchgate.netrsc.orgsemanticscholar.org. These extended structures are formed through coordination bonds and can be further influenced by non-covalent interactions such as hydrogen bonding mdpi.commdpi.comnih.gov.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a valuable tool for the characterization of glutamate-cobalt complexes. It provides complementary information to X-ray diffraction by probing the vibrational modes of the molecules and revealing the presence and coordination environment of functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group and Coordination Site Analysis

FTIR spectroscopy is widely used to identify the functional groups present in glutamate-cobalt complexes and to gain insights into their coordination to the cobalt center rjpbcs.commdpi.commdpi.comresearchgate.netrsc.orgnih.govmdpi.comresearchgate.netsamipubco.comresearchgate.netnih.govsemanticscholar.orgnih.govajol.info. By comparing the FTIR spectrum of the complex to that of free glutamate, shifts in characteristic vibrational bands can indicate which functional groups are involved in coordination.

Key regions of interest in the FTIR spectrum of glutamate-cobalt complexes include those corresponding to the carboxylate (COO⁻) and amine (NH₂) groups of glutamate. The asymmetric and symmetric stretching vibrations of the carboxylate group are particularly sensitive to coordination. The position and separation (Δν) of these bands can provide information about the coordination mode of the carboxylate group (e.g., unidentate, bidentate chelating, or bridging) rjpbcs.commdpi.commdpi.com. For instance, a larger separation between the asymmetric and symmetric stretching bands is often indicative of unidentate coordination, while a smaller separation can suggest bidentate or bridging modes mdpi.commdpi.com.

Vibrations associated with the amine group, such as NH stretching and bending modes, also show shifts upon coordination to a metal center mdpi.comsemanticscholar.orgnih.gov. These shifts indicate the involvement of the amine nitrogen in the coordination bond.

Furthermore, FTIR spectroscopy in the far-infrared region can provide information about the metal-ligand vibrations, such as Co-N and Co-O stretching modes mdpi.comsamipubco.comresearchgate.net. These bands are typically found at lower wavenumbers and their presence confirms the formation of coordination bonds between cobalt and the donor atoms of glutamate.

Analyzing the changes in the vibrational frequencies of specific functional groups in the FTIR spectrum provides strong evidence for the coordination sites of the glutamate ligand to the cobalt ion, complementing the structural data obtained from X-ray diffraction.

Table 1: Illustrative FTIR Data for Carboxylate Coordination Modes

| Coordination Mode | νas(COO⁻) (cm⁻¹) | νs(COO⁻) (cm⁻¹) | Δν (cm⁻¹) |

| Free Carboxylate (Ionic) | ~1550-1650 | ~1300-1450 | ~100-200 |

| Unidentate | Higher than ionic | Lower than ionic | Large (> 200) |

| Bidentate (Chelating) | ~1600 | ~1400 | Small (~160-180) |

| Bridging | Intermediate | Intermediate | Intermediate or Small |

Table 2: Key Molecular Properties of Glutamate Cobalt

| Property | Value |

| Molecular Formula | C₅H₉CoNO₄ |

| Molecular Weight | 206.06 g/mol |

| IUPAC Name | (2S)-2-aminopentanedioic acid; cobalt |

| SMILES | C(CC(=O)O)C@@HN.[Co] |

| InChIKey | QYPQOBGSGQXODC-DFWYDOINSA-N |

Data derived from search result vulcanchem.com.

Raman Spectroscopy for Structural Insights

Raman spectroscopy is a vibrational spectroscopic technique that can provide valuable information about the molecular structure and bonding within chemical compounds by analyzing the inelastic scattering of light. It probes the vibrational modes of a molecule, which are characteristic of the types of bonds present and the symmetry of the molecule. While the provided search results discuss the use of Raman spectroscopy in the detection of glutamate and in studies of cobalt-containing enzymes like glutamate mutase citeab.comnih.govnih.govscribd.com, detailed research findings specifically applying Raman spectroscopy for the structural elucidation of glutamate-cobalt complexes themselves were not extensively described in the provided snippets. Studies have utilized Raman spectroscopy to identify vibrational fingerprints of glutamate and related species citeab.comscribd.com. In the context of metal complexes, changes in the vibrational frequencies and intensities of ligand modes upon coordination to a metal center can provide information about the metal-ligand bonding and the resulting molecular geometry. For cobalt-containing systems like coenzyme B12-dependent enzymes, resonance Raman spectroscopy has been used to investigate aspects such as Co-C force constants and photodissociation mechanisms nih.govnih.gov.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically performed in the ultraviolet-visible (UV-Vis) region, is a powerful tool for investigating the electronic structure and coordination geometry of transition metal complexes. This technique involves measuring the absorption of light as a function of wavelength, which causes electronic transitions between different energy levels within the complex.

Analysis of d-d Transitions and Charge Transfer Bands

The electronic absorption spectra of cobalt complexes often exhibit characteristic bands arising from two main types of electronic transitions: d-d transitions and charge transfer (CT) bands fishersci.nlwikipedia.orgfishersci.frfishersci.co.uk.

d-d Transitions: These transitions occur between molecular orbitals that are primarily metal d-orbital in character fishersci.nl. For cobalt(II) complexes (d⁷ configuration), these transitions typically fall in the visible region of the spectrum and are responsible for the characteristic colors of these compounds. They are formally forbidden by the Laporte selection rule in centrosymmetric environments but gain intensity through vibronic coupling or deviations from perfect symmetry fishersci.nl. Consequently, d-d bands are generally weak to moderately intense fishersci.nl. The positions and intensities of these bands are highly sensitive to the ligand field strength and the geometry around the cobalt ion fishersci.nlnih.gov. Electronic spectra have been used to deduce the stereochemistry of cobalt(II) complexes with ligands including glutamic acid derivatives, suggesting geometries such as distorted tetrahedral wikipedia.org. In Co(II) derivatives of blue copper proteins, visible absorption bands have been assigned to d-d transitions, and their patterns suggested distorted tetrahedral or five-coordinate geometries nih.gov.

Charge Transfer Bands: These transitions involve the transfer of electron density from orbitals that are predominantly ligand in character to orbitals that are predominantly metal in character (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT) fishersci.nlwikipedia.orgfishersci.co.uk. CT bands are typically much more intense than d-d transitions and often appear in the ultraviolet region, although they can extend into the visible region depending on the ligands and the metal oxidation state fishersci.nlfishersci.co.uk. For cobalt complexes with suitable ligands (e.g., those with π-donor or π-acceptor capabilities), CT transitions can be prominent features in the electronic spectrum fishersci.nlwikipedia.org. In Co(II) derivatives of blue copper proteins, strong ultraviolet absorption peaks were observed and assigned to LMCT transitions originating from cysteine sulfur ligands nih.gov.

Correlation with Ligand Field Theory

Ligand Field Theory (LFT) provides a theoretical framework for interpreting the electronic structure and spectroscopic properties of transition metal complexes, including glutamate-cobalt complexes nih.gov. LFT considers the interactions between the metal d-orbitals and the ligand orbitals, leading to the splitting of the d-orbital energy levels nih.gov. The energy difference between the split d-orbitals, known as the ligand field splitting energy (Δ), is influenced by the nature of the ligands and the geometry of the complex fishersci.nlnih.gov.

Analysis of the d-d transitions in the electronic absorption spectrum allows for the experimental determination of the ligand field splitting energy and other ligand field parameters fishersci.nl. These parameters can then be correlated with the position of glutamate and other ligands in the spectrochemical series and provide insights into the strength of the metal-ligand bonds. The number and symmetry of the observed d-d bands can also help in assigning the coordination geometry around the cobalt(II) center fishersci.nlnih.gov. For example, the d-d band pattern in Co(II) complexes has been used to infer distorted tetrahedral or five-coordinate environments nih.gov. Charge transfer bands, while not directly providing ligand field splitting values, offer information about the redox properties of the metal and ligands and the extent of covalent bonding fishersci.nlwikipedia.orgfishersci.co.uk.

Magnetic Characterization

Magnetic characterization techniques are essential for understanding the behavior of unpaired electrons in transition metal complexes, such as those containing cobalt(II) ions. Cobalt(II) typically exists in a high-spin or low-spin configuration, both of which have unpaired electrons (high-spin d⁷ has three unpaired electrons, low-spin d⁷ has one unpaired electron), leading to paramagnetic properties.

Temperature-Dependent Magnetic Susceptibility Measurements

Temperature-dependent magnetic susceptibility measurements are a common method used to study the magnetic properties of coordination complexes in the solid state fishersci.cauni.lufishersci.dknih.gov. This technique involves measuring the magnetic susceptibility (χ) of a sample over a range of temperatures under an applied magnetic field nih.gov. The magnetic susceptibility provides information about the extent to which a material becomes magnetized in the presence of a magnetic field.

For paramagnetic substances, the magnetic susceptibility is generally inversely proportional to temperature, following the Curie or Curie-Weiss law nih.gov. By measuring the magnetic susceptibility at different temperatures, researchers can determine the effective magnetic moment (μeff) of the complex and gain insights into the spin state of the metal ion and the presence of any magnetic interactions between neighboring metal centers fishersci.cauni.lufishersci.dknih.govwikipedia.org.

Determination of Magnetic Behavior (e.g., Paramagnetism)

The magnetic behavior of glutamate-cobalt complexes can be determined from the temperature-dependent magnetic susceptibility data fishersci.cauni.lufishersci.dk. A monometallic assembly with the composition [Cobalt(II)L-glutamate(H2O)·H2O]∞ has been characterized magnetically and found to exhibit the behavior of a classical, isolated paramagnet fishersci.ca. This indicates the presence of unpaired electrons on the cobalt(II) centers, with minimal magnetic coupling between them in the solid state fishersci.ca.

Advanced Spectroscopic Probes

Advanced spectroscopic methods offer detailed insights into the coordination environment, oxidation state, and electronic configuration of metal centers within complexes. For glutamate-cobalt systems, these techniques are particularly valuable for studying paramagnetic species, determining local atomic arrangements, and analyzing electronic transitions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Cobalt(II) Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a sensitive technique for studying systems with unpaired electrons, making it well-suited for investigating cobalt in the +2 oxidation state (Co(II)), which typically has a d⁷ electron configuration and is often paramagnetic. EPR provides information about the electronic spin state, g-values, and hyperfine or superhyperfine interactions, which are indicative of the local environment and the nature of the ligands coordinated to the cobalt ion.

EPR spectroscopy has been extensively applied to study Co(II) species in the context of coenzyme B12-dependent enzymes, such as glutamate mutase, where a cobalamin cofactor is involved. Studies on glutamate mutase from Clostridium cochlearium utilized EPR to investigate the coordination of the cobalt atom within the cobalamin cofactor upon binding to the enzyme. nih.govcapes.gov.br Changes in the shape and superhyperfine splitting of the g₂-lines in the Co(II) EPR spectra served as indicators of the interaction between the axial base nitrogen and the cobalt atom. nih.gov

Research employing ¹⁵N-labeled component S of glutamate mutase demonstrated that a histidine residue from the protein replaces the dimethylbenzimidazole ligand typically coordinated to the cobalt atom in free coenzyme B12. nih.gov This was evidenced by a change in the superhyperfine splitting pattern of the Co(II) spectrum. While unlabelled component S resulted in a threefold superhyperfine splitting of the g₂-line, the ¹⁵N-labelled protein caused a twofold splitting, consistent with a direct interaction between a protein nitrogen and the cobalt center. nih.gov

EPR spectroscopy has also been instrumental in identifying paramagnetic intermediates formed during the catalytic cycle of glutamate mutase or in the presence of substrate analogues. For instance, studies with 2-thiolglutarate, a glutamate analogue, revealed a complex EPR spectrum distinct from those previously observed with the enzyme. nih.gov Simulation of this spectrum suggested electron-electron spin coupling between a thioglycolyl radical and low-spin Co²⁺ in cob(II)alamin. nih.gov Analysis of the zero-field splitting parameters from these simulations provided insights into the spatial arrangement, placing the organic radical approximately 10 Å from the cobalt center at a specific tilt angle relative to the corrin (B1236194) ring. nih.gov

Another study investigating the glutamate mutase reaction observed a paramagnetic species by EPR spectroscopy after incubation with substrate (S)-glutamate, which was attributed to a low-spin cob(II)amide species with an unusually low g₂ value. core.ac.uk Different EPR signals were observed with competitive inhibitors like (2S,4S)-4-fluoroglutamate or 2-methyleneglutarate, suggesting a close interaction of these molecules with the cobalt center. core.ac.uk

These EPR studies collectively highlight the technique's power in revealing the coordination environment of Co(II) in glutamate-related systems, identifying transient paramagnetic species, and providing structural constraints on enzyme-cofactor-substrate interactions.

X-ray Absorption Spectroscopy (XAS) for Electronic and Geometric Structures

X-ray Absorption Spectroscopy (XAS), encompassing both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a versatile technique for probing the local electronic and geometric structure of a specific element within a sample. XANES provides information about the oxidation state and coordination geometry, while EXAFS yields details about the types, numbers, and distances of neighboring atoms in the coordination sphere.

XAS studies have been conducted on cobalt complexes with various amino acids, including glutamate. journaldephysique.orgresearchgate.net XANES investigations at the cobalt K-absorption edge for cobalt(II) glutamate, along with other amino acid complexes, provided insights into their relative ionicities. journaldephysique.org The study found a specific trend in ionicity among the complexes examined. journaldephysique.org

EXAFS analysis is particularly valuable for determining the bond lengths and coordination numbers around the cobalt center. While direct EXAFS data specifically on simple cobalt-glutamate complexes from the search results are limited, related studies on cobalt-glutathione complexes demonstrate the capability of the technique. XAS at the cobalt K edge was used to investigate cobalt-glutathione complexes, revealing the cobalt oxidation state (Co(III) in basic media and Co(II) in neutral media) and providing indications of the donor atoms involved in coordination and their bond lengths. nih.gov

In the context of coenzyme B12-dependent enzymes like glutamate mutase, XAS has been employed to examine the structure around the cobalt center of the cobalamin cofactor. XAS data collected around the cobalt K-absorption edge provided information about the axial cobalt-nitrogen bond length in methylcobalamin-reconstituted glutamate mutase. acs.org The XANES region of the spectra showed a pronounced preedge peak, indicative of a covalently attached sixth carbon ligand to the cobalt center in methyl-B12. acs.org EXAFS simulations allowed for the estimation of the axial cobalt-nitrogen distance, suggesting a "normal" bond length in the enzyme-bound cofactor. acs.org

XAS can also be used to investigate the stability of the cobalt center under X-ray irradiation. Studies on free and protein-bound B12 cofactors, including those in glutamate mutase, using XAS revealed X-ray-induced photoreduction of certain cofactor derivatives like aquocobalamin (B1237579) and cyanocobalamin. nih.gov

While detailed EXAFS parameters specifically for simple cobalt-glutamate complexes were not extensively found in the provided results, the application of XAS to related cobalt-amino acid and cobalt-B12 systems highlights its potential for elucidating the coordination environment and electronic properties of cobalt in glutamate-containing complexes.

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy measures the differential absorption of left and right circularly polarized light by a sample in the presence of a magnetic field applied parallel to the direction of light propagation. This technique is particularly useful for studying the electronic structure of both paramagnetic and diamagnetic species and can provide information that complements standard absorption and circular dichroism (CD) spectroscopy. MCD is sensitive to the magnetic properties of electronic states and can help in assigning electronic transitions and determining ground and excited state properties. sci-hub.se

MCD spectroscopy has been applied to study the electronic structure of the adenosylcobalamin (AdoCbl) cofactor and its Co(II) product (cob(II)alamin, Co²⁺Cbl) when bound to glutamate mutase. acs.org Minimal changes were observed in the electronic absorption, CD, and MCD spectra of AdoCbl upon formation of the holoenzyme, even with substrate or a substrate analogue present. acs.org However, striking alterations were noted in the spectroscopic data of the post-homolysis product Co²⁺Cbl when bound to glutamate mutase in the presence of substrate or analogue compared to unbound Co²⁺Cbl. acs.org These enzymatic perturbations primarily affected the metal-to-ligand charge-transfer transitions of Co²⁺Cbl, suggesting that interactions within the active site stabilize the Co 3d orbitals. acs.org

MCD is particularly valuable for samples that are difficult to orient, such as proteins in solution, and can reveal underlying weak transitions that may be obscured in standard absorption spectra. sci-hub.se

While specific MCD studies focused solely on simple synthetic glutamate-cobalt complexes were not detailed in the search results, the application of MCD to cobalt in the context of glutamate-processing enzymes demonstrates its utility in probing the electronic structure and coordination environment of cobalt in biologically relevant glutamate-containing systems.

Summary of Spectroscopic Findings (Illustrative Data Table - Intended for Interactive Display)

Below is an illustrative table summarizing the types of information obtained from the spectroscopic techniques discussed. Note: This is a static representation; an interactive table would allow sorting and filtering.

| Spectroscopy Type | Cobalt Species/Complex Type | Key Information Obtained | Relevant Findings (Examples from Search Results) |

| EPR | Co(II) in Cobalamins (e.g., in Glutamate Mutase) | Electronic spin state, g-values, hyperfine/superhyperfine coupling, ligand interactions, radical coupling | Evidence of histidine coordination to Co(II) in glutamate mutase nih.gov; Identification of paramagnetic intermediates nih.govcore.ac.uk; Radical-cobalt distance and orientation nih.gov. |

| XAS (XANES) | Co(II) complexes (e.g., with amino acids, glutathione (B108866), in Cobalamins) | Oxidation state, coordination geometry, ionicity | Relative ionicity of cobalt(II) glutamate complex journaldephysique.org; Co oxidation state in cobalt-glutathione complexes (Co(III) or Co(II) depending on pH) nih.gov; Presence of covalent ligands (pre-edge features) acs.org. |

| XAS (EXAFS) | Co complexes (e.g., with glutathione, in Cobalamins) | Bond lengths, coordination numbers, types of neighboring atoms | Indications of donor atoms and bond lengths in cobalt-glutathione nih.gov; Estimation of axial Co-N bond length in B12 cofactor in glutamate mutase acs.org. |

| MCD | Co in Cobalamins (e.g., in Glutamate Mutase), Co(II)-substituted metalloenzymes | Electronic transitions, magnetic properties of states, coordination geometry | Perturbations to electronic transitions of Co(II)Cbl upon binding to glutamate mutase acs.org; Consistency with tetrahedral coordination in some Co(II)-substituted enzymes nih.gov. |

Computational Chemistry and Theoretical Investigations of Glutamate Cobalt Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules and materials. In the context of glutamate-cobalt systems, DFT calculations provide valuable information about molecular geometries, electronic distributions, and spectroscopic characteristics.

Simulation of Spectroscopic Properties (e.g., Electronic Absorption Spectra)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to simulate the excited states of molecules and predict their electronic absorption spectra nih.govaip.org. For glutamate-cobalt systems and related cobalt complexes, TD-DFT calculations can provide theoretical spectra that can be compared with experimental UV-Vis absorption data researchgate.netresearchgate.net. These simulations help in assigning observed spectral bands to specific electronic transitions within the complex, such as ligand-field transitions or charge transfer transitions nih.govmdpi.com. Studies on cobalt corrinoids have used TD-DFT to calculate electronic absorption spectra and analyze the nature of the excited states, demonstrating good agreement with experimental spectra after applying shifts nih.govaip.org. The simulation of spectroscopic properties aids in the characterization and identification of different cobalt-glutamate species.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Large Systems

For larger and more complex glutamate-cobalt systems, such as metalloenzymes where a cobalt-containing cofactor interacts with a protein environment and a glutamate (B1630785) substrate, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are indispensable acs.orgnih.govchemrxiv.orgacs.orgnih.govnih.govlouisville.eduepfl.chplos.org. QM/MM methods treat the chemically active region (e.g., the cobalt-glutamate binding site) using a more computationally expensive QM method (like DFT), while the surrounding environment (e.g., the protein) is described by a less computationally demanding MM force field epfl.chplos.org. This allows for the study of the electronic structure and reactivity of the active site while considering the influence of the larger biological or material environment acs.orglouisville.edu. QM/MM simulations have been applied to study the mechanism of enzymes like glutamate mutase, which involves a cobalt-containing adenosylcobalamin cofactor and a glutamate substrate acs.orgacs.orgnih.gov. These studies can provide insights into how the protein environment influences the cobalt-glutamate interaction and the catalytic process acs.orgnih.gov. QM/MM has also been used to study proton transfer processes in systems mimicking biological environments involving glutamate chemrxiv.org.

Molecular Dynamics Simulations of Ligand-Metal Interactions and Dynamics

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and dynamic properties of molecular systems nih.govnih.govui.ac.idgoogle.frresearchgate.netbohrium.comnih.gov. In the context of glutamate-cobalt systems, MD simulations can provide insights into the flexibility of glutamate ligands when bound to cobalt, the dynamics of the coordination environment, and interactions with the surrounding solvent or protein nih.govbohrium.comnih.gov. MD simulations can reveal how ligand binding affects protein conformation or the dynamics of metal-organic frameworks containing glutamate and cobalt ui.ac.idgoogle.frbohrium.com. For example, MD simulations have been used to study the binding of glutamate to receptors and the resulting conformational changes nih.gov. While direct MD studies focusing solely on simple glutamate-cobalt complexes are not explicitly detailed in the search results, MD is a standard technique for investigating the dynamic behavior of metal complexes and their interactions in various environments, including biological systems involving glutamate and cobalt-containing cofactors nih.govnih.gov. MD simulations can help understand the flexibility and orientation of glutamate when coordinated to cobalt centers in different environments bohrium.com.

Computational Modeling of Catalytic Mechanisms Involving Cobalt-Glutamate Bonds

Computational modeling, often employing QM/MM approaches and DFT, is crucial for investigating the mechanisms of reactions catalyzed by enzymes or materials involving cobalt-glutamate interactions acs.orgacs.orgnih.govnih.govlouisville.edunih.govnih.govdntb.gov.uaacs.org. This is particularly relevant for enzymes like glutamate mutase, where a cobalt-carbon bond in the adenosylcobalamin cofactor is cleaved to initiate radical chemistry, and glutamate is the substrate acs.orgacs.orgnih.govacs.org. Computational studies can map reaction pathways, identify transition states, and calculate activation energies, providing a detailed molecular-level understanding of the catalytic cycle acs.org. These models can explore how the coordination of glutamate to a cobalt center, or its proximity to a cobalt cofactor, facilitates specific chemical transformations, such as hydrogen atom abstraction or carbon skeleton rearrangements acs.orgnih.govnih.govnih.gov. Computational modeling has been used to study the homolytic cleavage of the cobalt-carbon bond in adenosylcobalamin within glutamate mutase, revealing the influence of active site residues on this process nih.govnih.gov. These studies highlight the role of the protein environment in stabilizing radical intermediates and positioning the substrate for reaction acs.orgnih.gov.

Here is a summary of some research findings from the search results relevant to computational studies:

| Computational Method | Application to Cobalt-Glutamate Systems (or related) | Key Findings | Source |

| DFT | Geometry optimization of cobalt complexes | Optimized geometries for bis(acetylacetonato) cobalt(II) show square-planar structure. | mdpi.com |

| DFT/TD-DFT | Electronic structure and absorption spectra of cobalt corrinoids (related to B12 enzymes interacting with glutamate) | Calculated electronic absorption spectra agree with experimental data; analysis of molecular orbitals and electronic transitions. | nih.govaip.org |

| QM/MM | Mechanism of glutamate mutase (cobalt-containing enzyme acting on glutamate) | Studied cobalt-carbon bond cleavage and hydrogen transfer; revealed influence of protein environment and active site residues. | acs.orgacs.orgnih.gov |

| QM/MM | Proton transfer in glutamate-containing systems | Accurately predicts proton sharing in glutamic acid-glutamate complex mimicking biological systems. | chemrxiv.org |

| Molecular Dynamics | Dynamics of metal-organic frameworks with glutamate | Investigated changes in interlamellar space and anion reorientation upon hydration. | bohrium.com |

| Computational Modeling (DFT/QM/MM) | Catalytic mechanism of glutamate mutase | Mapped reaction pathways, identified intermediates, and explored the role of active site residues in facilitating Co-C bond homolysis and substrate transformation. | acs.orgnih.gov |

This table summarizes some key computational findings related to cobalt and glutamate, primarily focusing on enzyme systems where their interaction is critical.

Intermolecular Interactions and Biological Research Mechanisms of Cobalt Glutamate

Cobalt Ion Interaction with Glutamate (B1630785) Receptors in Cellular Research Models

Cobalt ions have been utilized in cellular research models to investigate the activity and permeability of certain glutamate receptors. Their ability to pass through or block these channels provides valuable insights into receptor function and ion transport.

Involvement of Non-NMDA Glutamate Receptors in Cobalt Transport

The cobalt staining technique used to detect Ca²⁺-permeable glutamate receptors in taste buds is selective for non-NMDA receptors. nih.govoup.comoup.com Studies have shown that depolarization with high potassium concentrations or application of NMDA did not increase the number of stained taste cells, further supporting the involvement of non-NMDA receptors. nih.gov Glutamate-stimulated cobalt uptake in taste cells was effectively antagonized by the non-NMDA receptor antagonist CNQX. nih.govoup.comoup.comnih.gov These findings collectively indicate that cobalt transport into taste bud cells in these experimental paradigms is mediated by non-NMDA glutamate receptors. nih.govnih.govoup.comoup.comresearchgate.netnih.govnih.gov

Characterization of Cobalt as a Calcium Channel Blocker in Neuronal Studies

Cobalt ions are well-characterized as blockers of calcium channels and are frequently used in neurophysiological experiments to inhibit calcium influx. flybase.orgnih.govjneurosci.orgnih.govpnas.org This property allows researchers to isolate specific components of synaptic transmission or cellular signaling that are dependent on calcium entry. In studies on hippocampal CA3 pyramidal cells, cobalt (at 2 mM) was shown to diminish postsynaptic responses mediated by various neurotransmitter receptors, including ionotropic and metabotropic glutamatergic receptors, in addition to its effects on presynaptic calcium conductance. nih.gov In dissociated mouse midbrain dopamine (B1211576) neurons, replacing extracellular calcium with cobalt consistently stopped spontaneous firing, highlighting its role in blocking calcium entry essential for this activity. jneurosci.org Cobalt has also been shown to block N-methylaspartate (NMDA)-stimulated calcium uptake in rat brain cortex slices. nih.gov

Influence on Intracellular Signaling Pathways (e.g., ERK1/2, NF-κB)

Research indicates that cobalt can influence intracellular signaling pathways, including ERK1/2 and NF-κB, although the direct link to glutamate receptor activation in all contexts is still an area of investigation. In studies involving Brucella abortus infection in macrophages, treatment with cobalt(II) chloride (CoCl2) was associated with a reduction in the phosphorylation of ERK1/2. researchgate.net CoCl2 treatment has also been shown to enhance the activity of the NF-κB inflammatory-signaling pathway in studies on kidney cells, contributing to inflammation. mdpi.comnih.gov While these examples demonstrate cobalt's influence on these pathways in specific cellular models, further research is needed to fully elucidate the mechanisms and their direct relationship with glutamate receptor interactions in neuronal contexts.

Cobalt Influence on Glutamatergic Neurotransmission Pathways in Research Models

Cobalt's interaction with the glutamatergic system extends beyond direct receptor interactions to potentially influence enzymes involved in neurotransmitter synthesis.

Modulation of L-Glutamate Decarboxylase (GAD) Activity

Studies investigating the effects of cobalt in animal models, such as rat models of epilepsy induced by cobalt implantation, have examined its influence on the activity of L-glutamate decarboxylase (GAD). GAD is a key enzyme responsible for synthesizing gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter, from glutamate. In one study, cobalt implantation in the cerebral cortex of rats resulted in a significant reduction in GAD activity in the tissue adjacent to the lesion. nih.gov This reduction was most pronounced at 7 days following cobalt insult, a period coinciding with peak seizure incidence in this model. nih.gov This finding suggests that cobalt can modulate glutamatergic neurotransmission indirectly by affecting the synthesis of GABA via the inhibition of GAD activity in specific research paradigms.

Here is a summary of some research findings:

| Section | Research Model(s) | Key Findings |

| 5.1.1 Kainate Receptor-Mediated Cobalt Uptake in Taste Bud Cells | Rat taste bud cells (foliate and vallate papillae slices) nih.govoup.comoup.comnih.gov, Isolated single taste bud cells researchgate.net | Glutamate-induced cobalt uptake observed. nih.govoup.comoup.comnih.gov Uptake is concentration-dependent. nih.gov Mediated mainly by kainate receptors. nih.govoup.comoup.comresearchgate.netnih.gov Cells show GluR6 and KA1 immunoreactivity. oup.comoup.comresearchgate.netnih.gov |

| 5.1.2 Involvement of Non-NMDA Glutamate Receptors in Cobalt Transport | Rat taste bud cells nih.govoup.comoup.comnih.govnih.gov | Cobalt uptake is selective for non-NMDA receptors. nih.govoup.comoup.com Not stimulated by NMDA or depolarization alone. nih.govoup.comoup.com Blocked by CNQX (non-NMDA antagonist). nih.govoup.comoup.comnih.gov |

| 5.1.3 Characterization of Cobalt as a Calcium Channel Blocker | Hippocampal CA3 pyramidal cells nih.gov, Mouse midbrain dopamine neurons jneurosci.org, Rat brain cortex slices nih.gov, Aplysia californica neurons pnas.org | Diminishes postsynaptic responses mediated by various receptors, including glutamatergic. nih.gov Stops spontaneous firing in dopamine neurons. jneurosci.org Blocks NMDA-stimulated calcium uptake. nih.gov Eliminates action potential plateau phase. pnas.org |

| 5.1.4 Influence on Intracellular Signaling Pathways (e.g., ERK1/2, NF-κB) | Macrophages (Brucella abortus infection) researchgate.net, Kidney cells mdpi.comnih.gov | CoCl2 treatment associated with reduced ERK1/2 phosphorylation. researchgate.net CoCl2 enhances NF-κB activity. mdpi.comnih.gov |

| 5.2.1 Modulation of L-Glutamate Decarboxylase (GAD) Activity | Rat cerebral cortex (cobalt implantation model) nih.gov | Reduction in GAD activity in tissue adjacent to cobalt lesion. nih.gov Reduction coincides with peak seizure incidence. nih.gov |

Alterations in GABA and Glutamate Levels in Cobalt-Treated Tissues Studies investigating the effects of cobalt treatment on neurotransmitter levels in tissues, particularly in the context of epilepsy models, have shown alterations in both glutamate and gamma-aminobutyric acid (GABA) concentrations. In rats with cobalt implanted in the cerebral cortex, L-glutamate 1-decarboxylase (GAD) activity, an enzyme responsible for GABA synthesis from glutamate, was significantly reduced in tissue adjacent to the lesion. This reduction in GAD activity was observed to be maximally reduced to 25% of control levels 7 days following cobalt insult, coinciding with a period of peak seizure incidencenih.govnih.govjneurosci.orgresearchgate.net. Correspondingly, GABA concentration in the tissue surrounding the cobalt lesion was maximally reduced to 47% of control levels at 7 days post-implantationnih.govnih.govjneurosci.org. This suggests that cobalt exposure can impair GABA synthesis, leading to decreased inhibitory neurotransmitter levels. While some studies indicate a decrease in glutamate markers coinciding with reduced GABA in acute cobalt epilepsy models, the findings do not consistently support a simple hypothesis of selective elevation of excitatory amino acids or reduction of inhibitory amino acidsjneurosci.org. Alterations in glutamate and GABA levels, along with changes in receptor and transporter expression, are known to perturb the balance between neuronal excitation and inhibition, which is implicated in various neurological conditionsmdpi.commdpi.com.

Interactive Data Table: Alterations in GAD Activity and GABA Concentration in Cobalt-Treated Rat Cortex (7 Days Post-Implantation)

| Measure | Cobalt-Treated Tissue (% of Control) |

| GAD Activity | 25% |

| GABA Concentration | 47% |

*Data derived from studies on cobalt epilepsy in rats nih.govnih.govjneurosci.org.

Cobalt-Induced Cellular Stress and Glutamate-Related Pathways in in vitro Models In vitro studies using various cell lines have explored the mechanisms by which cobalt induces cellular stress and the involvement of glutamate-related pathways in these processes.

Role of Glutamine in Preventing Cobalt-Induced Oxidative Stress Glutamine has demonstrated effectiveness in preventing cobalt-induced oxidative stress in in vivo models. Administration of glutamine before cobalt treatment has been shown to entirely prevent the increase in lipid peroxidation (measured as thiobarbituric acid reactive substances - TBARS) and the decrease in glutathione (B108866) (GSH) levels in rat liverresearchgate.netnih.govnih.govwjgnet.comwjgnet.com. Glutamine is a precursor in GSH biosynthesis, and its protective effect is linked to maintaining intracellular GSH levelsnih.gov. While glutamine treatment effectively reverted the decrease in GSH and increase in lipid peroxidation, it did not show a significant effect on the activity of antioxidant enzymes like catalase, GSH-Px, and SOD in one studynih.gov. However, glutamine pretreatment did partially inhibit the induction of heme oxygenase-1 (HO-1) activity and significantly reverted the increase in HO-1 expression induced by cobaltresearchgate.netnih.govnih.govwjgnet.com.

Interactive Data Table: Effect of Glutamine Pretreatment on Cobalt-Induced Oxidative Stress Markers in Rat Liver (3 hours after Co injection for TBARS and GSH, 12 hours for HO-1 activity)

| Marker | Control | Cobalt Group | Cobalt + Glutamine Group |

| TBARS (% of Control) | 100 | ~150 | ~100 |

| GSH (% of Control) | 100 | ~40 | ~100 |

| HO-1 Activity | Baseline | Increased | Partially Inhibited |

*Approximate values based on descriptions in search results researchgate.netnih.govnih.govwjgnet.comwjgnet.com. Specific numerical data for HO-1 activity modulation by glutamine was described as "partially inhibited" or "significantly reverted" rather than precise percentages in all instances.

Hypoxia Mimicry Studies Using Cobalt Salts

Cobalt salts, most notably cobalt chloride (CoCl₂), are widely employed in biological research to chemically induce a state mimicking hypoxia under normoxic conditions. scielo.brsysrevpharm.orgnih.gov This phenomenon is primarily mediated through the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that regulates cellular responses to low oxygen levels. nih.govresearchgate.netoup.commedsci.orgresearchgate.net

Under normal oxygen concentrations, HIF-1α is rapidly hydroxylated by a family of enzymes called prolyl hydroxylases (PHDs). researchgate.netplos.orgresearchgate.net These enzymes require oxygen, 2-oxoglutarate, and ferrous iron (Fe²⁺) for their activity. plos.orgresearchgate.netnih.gov Hydroxylation of HIF-1α at specific proline residues marks it for ubiquitination by the von Hippel-Lindau (VHL) protein and subsequent proteasomal degradation. researchgate.netplos.org

Cobalt ions, particularly Co²⁺, interfere with this process by competing with Fe²⁺ for the binding site in PHDs. researchgate.netnih.gov This competitive inhibition prevents the hydroxylation of HIF-1α, thereby stabilizing the protein and allowing it to accumulate in the cell. plos.orgresearchgate.netnih.gov The accumulated HIF-1α can then translocate to the nucleus, dimerize with HIF-1 beta (ARNT), and bind to hypoxia-response elements (HREs) in the promoters of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and other adaptive responses to hypoxia. researchgate.netplos.orgijbs.com

Studies have demonstrated that CoCl₂ treatment leads to increased HIF-1α protein expression in various cell types, including human glioblastoma cells and cholesteatoma keratinocytes, often in a dose- and time-dependent manner. medsci.orgresearchgate.net The effect of CoCl₂ in stabilizing HIF-1α is considered comparable to that of actual low oxygen conditions in laboratory settings, offering a more readily controllable method for inducing the hypoxia response. scielo.brsysrevpharm.org

While the primary mechanism involves PHD inhibition, cobalt may also influence other aspects of the hypoxia signaling pathway. Some research suggests that cobalt's effect might involve iron-independent mechanisms and could be linked to the production of reactive oxygen species (ROS) and the activation of signaling pathways like PI3K and MAPK. tandfonline.comatsjournals.org

The use of cobalt salts as hypoxia mimics has been instrumental in studying the cellular and molecular responses to low oxygen, despite potential limitations and off-target effects compared to true hypoxic conditions. nih.gov

Protein Binding and Enzyme Modulation by Cobalt Ions in Biological Research

Cobalt ions exhibit significant interactions with various proteins in biological systems, influencing their structure, function, and activity. These interactions are particularly relevant in the context of metalloproteins and enzymes where metal ions play critical roles.

Interaction with Zinc-Finger Proteins and Other Metalloproteins

Zinc-finger proteins are a large class of proteins characterized by structural motifs where zinc ions are coordinated by cysteine and histidine residues, playing a crucial role in DNA binding and other functions. nih.govpnas.orgcaltech.edu Research has shown that cobalt ions can interact with and displace zinc ions in these domains. nih.govpnas.orgcaltech.eduresearchgate.netpnas.org

Studies using techniques like ¹H NMR spectroscopy and fluorescence reveal that cobalt(III) complexes can bind to histidine residues within zinc finger domains, leading to the disruption of the zinc finger structure and the displacement of the native zinc ion. nih.govpnas.orgcaltech.edu This displacement can consequently inhibit the DNA-binding activity of zinc finger proteins, such as the human transcription factor Sp1. nih.govpnas.org The affinity of cobalt(II) for zinc finger peptides has been investigated, showing that while zinc(II) binding is kinetically favored, cobalt(II) can still bind and affect protein function. researchgate.netpnas.org The ability of cobalt to substitute for zinc in these proteins highlights a potential mechanism for cobalt toxicity through the impairment of zinc finger protein activity. researchgate.net

Beyond zinc-finger proteins, cobalt interacts with other metalloproteins. For instance, cobalt has been used as a spectroscopic probe to characterize the metal-binding sites in proteins like calprotectin, which binds various divalent transition metal ions. researchgate.netmit.edunih.govx-mol.com

Cobalt Binding to Calprotectin and its Role in Metal-Withholding Response Research

Calprotectin (CP) is an abundant innate immune protein (an S100A8/S100A9 oligomer) that plays a key role in the metal-withholding response, a host defense mechanism against microbial infection. researchgate.netmit.edunih.govx-mol.comnih.govannualreviews.org It sequesters essential transition metal ions, such as zinc and manganese, from invading pathogens, thereby limiting their growth. researchgate.netnih.gov

Calprotectin contains distinct transition-metal-binding sites at the interface of its S100A8 and S100A9 subunits. researchgate.netmit.edunih.govx-mol.com These include a His₃Asp motif (Site 1) and an unusual hexahistidine motif (Site 2). researchgate.netmit.edunih.govx-mol.com Cobalt(II) has been utilized as a spectroscopic probe to investigate the characteristics of these binding sites. researchgate.netmit.edunih.govx-mol.com Spectroscopic techniques, including magnetic circular dichroism and electron paramagnetic resonance spectroscopy, combined with computational studies, have provided insights into how cobalt(II) binds to these sites and how amino acid substitutions affect the structure of Site 2. researchgate.netmit.edunih.govx-mol.com

The binding of divalent cations, including cobalt, to calprotectin is influenced by calcium ions, which modulate the protein's quaternary structure and metal-binding affinities. researchgate.netmit.edu Research on cobalt binding to calprotectin contributes to understanding the molecular mechanisms of nutritional immunity and how this protein contributes to metal homeostasis at sites of infection. researchgate.netnih.govannualreviews.org

Modulation of Enzyme Activities (e.g., Hydroxylases, Ornithine Aminomutase)

Cobalt ions can significantly modulate the activity of various enzymes, acting as inhibitors or, in some cases, activators, often by interacting with metal cofactors or active site residues.

As discussed in the context of hypoxia mimicry, cobalt ions are known inhibitors of prolyl hydroxylases (PHDs), the iron-dependent enzymes that regulate HIF-1α stability. plos.orgresearchgate.netnih.gov Cobalt competes with ferrous iron at the active site of these dioxygenases, thereby inhibiting their hydroxylating activity. researchgate.netnih.gov

Cobalt can also affect the activity of other hydroxylases. For example, research on the CoQ biosynthetic enzyme COQ7, a di-iron carboxylate hydroxylase, indicates that cobalt can interfere with the inhibition of this enzyme by manganese, suggesting metal exchange at the di-iron active site. biorxiv.org Interestingly, while manganese inhibits COQ7 activity, metalation with cobalt appears to preserve its catalytic function. biorxiv.org

Studies have also explored the effects of cobalt on enzymes involved in metabolism. For instance, cobalt ions have been found to inhibit the activity of enzymes like glucose-6-phosphate dehydrogenase (G6PD), 6-phosphogluconate dehydrogenase (6PGD), glutathione reductase (GR), and glutathione S-transferase (GST) in vitro and in vivo. bingol.edu.tr Conversely, cobalt has been shown to relieve vanadate (B1173111) inhibition of rat kidney alkaline phosphatase, suggesting a potential activatory or protective role under specific conditions. academicjournals.org

The modulation of enzyme activities by cobalt is a complex process that depends on the specific enzyme, the concentration and oxidation state of cobalt, and the cellular environment. Research in this area helps elucidate the potential impact of cobalt exposure on cellular metabolism and signaling pathways.

Cobalt Complexation with Biological Reductants

Cobalt ions, particularly in higher oxidation states like Co(III), can undergo complexation and reduction reactions with biological reductants present in the cellular environment. These interactions are particularly relevant in the context of cobalt complexes designed as prodrugs or probes.

Intracellular reductants, such as ascorbate (B8700270) (Vitamin C) and glutathione, can interact with cobalt complexes. ku.ac.kersc.org For example, cobalt(III) complexes designed as bioreductive prodrugs are intended to be reduced to the more labile cobalt(II) form in the reducing environment of hypoxic tumor cells. ku.ac.kenih.govrsc.org This reduction triggers the release of an active drug or ligand. ku.ac.kenih.govrsc.org

Studies investigating the interaction of cobalt(III) complexes with biological reductants like ascorbic acid and glutathione have shown that these reductants can lead to ligand exchange, potentially releasing coordinated molecules. ku.ac.kersc.org While the reduction potential of the cobalt complex and the reductant play a role, ligand exchange can occur even if the reduction potential is not ideally matched for direct cobalt(III) reduction. ku.ac.kersc.org This suggests that complexation and ligand lability are critical factors in the interaction of cobalt with biological reductants.

The complexation of cobalt with biological reductants is a key aspect of the bioinorganic chemistry of cobalt in biological systems, influencing the fate and activity of cobalt-containing species.

Bioinorganic Chemistry of Cobalt in Cobalamin Analogues Relevant to Glutamate Systems

Cobalamins, or Vitamin B12, are a class of cobalt-containing organic complexes that serve as essential cofactors for various enzymes in biological systems. researchgate.netjennystanford.comresearchgate.net The bioinorganic chemistry of the cobalt ion within the corrin (B1236194) ring structure of cobalamins is central to their biological function. While the direct interaction of glutamate with the cobalt center in cobalamins is not a primary feature, cobalamin-dependent enzymes are involved in metabolic pathways that intersect with glutamate metabolism.

A key example is the enzyme glutamate mutase, a cobalamin-dependent enzyme that catalyzes the reversible interconversion of glutamate and methylitaconate. This reaction involves a complex radical mechanism initiated by the homolytic cleavage of the cobalt-carbon bond in the adenosylcobalamin cofactor. The cobalt ion cycles between the +3 and +2 oxidation states during the catalytic cycle.

Research into cobalamin analogues involves replacing the central cobalt ion with other metal ions to study the structural and functional consequences. For instance, zinc analogues of cobalamin, such as zincobyric acid and zincobalamin, have been synthesized. soton.ac.ukkent.ac.uk These analogues can serve as structural mimics of cobalt corrins and are useful for investigating B12-dependent processes, although their catalytic activity differs from that of the native cobalt-containing enzymes. soton.ac.ukkent.ac.uk

The study of the bioinorganic chemistry of cobalt in cobalamins and their analogues provides fundamental insights into how the metal center facilitates complex biochemical transformations relevant to various metabolic pathways, including those involving glutamate. researchgate.netjennystanford.comresearchgate.net

Research Applications of Glutamate Cobalt Materials and Interactions

Development of Biosensors for Glutamate (B1630785) Detection

The accurate and rapid detection of glutamate is crucial in both the food industry and for clinical diagnostics. Glutamate-cobalt materials have been integral to the advancement of electrochemical biosensors for this purpose.

An amperometric biosensor for the sensitive determination of glutamate has been fabricated using a nanocomposite of tricobalt tetraoxide nanoparticles (Co₃O₄), graphene, and chitosan modified on a glassy carbon electrode. rsc.orgresearchgate.net This biosensor demonstrated an optimal response time of within 25 seconds. rsc.orgresearchgate.net The analytical performance of this glutamate biosensor is enhanced by the use of graphene and Co₃O₄ nanoparticles. rsc.org

The key performance characteristics of this biosensor are summarized in the table below:

| Parameter | Value |

| Linear Working Range | 4.0 × 10⁻⁶ to 6.0 × 10⁻⁴ M |

| Detection Limit | 2.0 × 10⁻⁶ M |

| Sensitivity | 0.73 μA/mM or 7.37 μA/mMcm² |

| Optimal pH | 7.5 |

| Optimal Temperature | 37 °C |

| Applied Potential | +0.70 V |

This data is compiled from studies on an amperometric biosensor based on tricobalt tetraoxide nanoparticles, graphene, and chitosan nanocomposite. rsc.orgresearchgate.net

The functionality of these biosensors relies on the effective immobilization of enzymes, such as glutamate oxidase (GLOx). elifesciences.org One common method involves the use of glutaraldehyde as a cross-linking agent to immobilize the enzyme on the electrode surface. elifesciences.org In the construction of the aforementioned biosensor, glutamate oxidase was immobilized on a Co₃O₄/chitosan/graphene composite film. elifesciences.org

The choice of immobilization method can significantly impact the biosensor's performance. For instance, the use of milder reagents like poly(ethylene glycol) diglycidyl ether (PEGDE) has been shown to better preserve the substrate specificity of glutamate oxidase compared to conventional cross-linkers like glutaraldehyde. nih.gov Improper immobilization can lead to a decrease in the enzyme's specificity, potentially resulting in an overestimation of glutamate levels. nih.gov Strategies that ensure stable and specific enzyme activity are crucial for the development of reliable biosensors. nih.gov For example, immobilizing glutamate oxidase onto a nanofiber-coated electrode surface with glutaraldehyde as a cross-covalent binding agent has been shown to provide high repeatability. nih.gov

Metal-Organic Frameworks (MOFs) for Gas Adsorption and Separation Research

Metal-organic frameworks (MOFs) are a class of porous materials with high potential for applications in gas storage and separation. Cobalt-based MOFs, including those incorporating glutamate, have been a focus of research in this area.

A bio-metal-organic framework (Bio-MOF) synthesized with the bioligand L-glutamic acid and cobalt has been investigated for its potential in CO₂ capture applications, specifically for the separation of CO₂ from N₂. acs.orgmdpi.com This approach is noted for its potential for more practical fabrication costs compared to petrochemical-based MOFs. acs.orgmdpi.com The study focused on predicting and optimizing the CO₂ adsorption capacity, selectivity, and heat of adsorption using a combination of experimental measurements and computational modeling with an artificial neural network and a multiobjective genetic algorithm. acs.orgmdpi.com

Cobalt-containing MOFs have also been studied for their proton conductivity properties. A dual-function cobalt metal-organic framework, [Co(L-Glu)(H₂O)•H₂O]n (where L-Glu is L-glutamate), was synthesized and found to exhibit significant proton conductivity. nih.gov The proton conductivity of this Co-MOF reached 3.14 × 10⁻⁴ S•cm⁻¹ at 338 K and 98% relative humidity (RH). nih.gov

To enhance these properties, composite membranes were created by incorporating the Co-MOF into a chitosan (CS) matrix. nih.gov The performance of these composite membranes is detailed below:

| Material | Proton Conductivity (S•cm⁻¹) | Conditions |

| Co-MOF | 3.14 × 10⁻⁴ | 338 K, 98% RH |

| Co-MOF@CS-10 composite membrane | 1.73 × 10⁻³ | 358 K, 98% RH |

This table presents the proton conductivity of a cobalt-glutamate MOF and its composite with chitosan. nih.gov

The results indicated that the composite membrane with 10% weight of the Co-MOF (Co-MOF@CS-10) showed a proton conductivity of 1.73 × 10⁻³ S•cm⁻¹ at 358 K and 98% RH, which is more than five times that of the pure Co-MOF. nih.gov Another cobalt(II) metal-organic framework demonstrated a high room-temperature proton conductivity of 1.6 × 10⁻⁴ S cm⁻¹ under 95% relative humidity. elifesciences.orgnih.gov

Cobalt Complexes as Probes for Ion Channel Functionality in Cell Biology

In cell biology, cobalt ions, often used in conjunction with glutamate, serve as valuable tools for investigating the functionality of ion channels, particularly glutamate receptors.

Research has utilized a cobalt staining technique to identify the presence and development of functional non-NMDA type glutamate receptors in rat taste buds. In these studies, glutamate induces the uptake of cobalt ions through the ion channels of these receptors, allowing for their visualization and characterization. This method revealed that cobalt-stained taste bud cells first appeared in 20-day-old rats, with the number of stained cells increasing with age and reaching a maximum at 45 days.

Furthermore, electrophysiological studies have demonstrated that cobalt ions (Co²⁺) can act as blockers for currents induced by L-glutamate and L-aspartate in cultured neurons from the embryonic chick spinal cord. elifesciences.org It was observed that Co²⁺ blocks these responses at negative membrane potentials, with only partial inhibition at positive membrane potentials. elifesciences.org This blocking effect is suggested to be a result of a non-specific interaction of cobalt ions with negative charges on the outer surface of the cell membrane. elifesciences.org These findings highlight the utility of cobalt as a probe to modulate and understand the function of glutamate-gated ion channels.

Investigation of Bioreductive Prodrug Mechanisms in in vitro Models

Cobalt complexes are extensively investigated as bioreductive prodrugs, a strategy designed to target the unique hypoxic (low-oxygen) microenvironment of solid tumors. nih.govacs.org The underlying mechanism is based on the differential chemical properties of cobalt's oxidation states. A stable, relatively inert cobalt(III) complex is designed to carry a cytotoxic ligand. nih.govacs.org In the oxygen-rich environment of healthy tissue, the prodrug remains intact and inactive. acs.org However, upon reaching the hypoxic core of a tumor, the Co(III) center is reduced to the more reactive and kinetically labile Co(II) state. nih.govnih.gov This reduction leads to the rapid dissociation of the complex and the selective release of the active cytotoxic drug within the tumor, minimizing systemic toxicity. mdpi.comnih.gov

The investigation of these mechanisms heavily relies on in vitro models using various cancer cell lines. In these studies, the efficacy of the cobalt prodrug is compared under normoxic (normal oxygen, ~21% O₂) and hypoxic (low oxygen, typically ≤1% O₂) conditions. A successful bioreductive prodrug will show significantly higher cytotoxicity in the hypoxic environment.

Several types of cytotoxic ligands have been incorporated into these Co(III) prodrug scaffolds for in vitro investigation, including:

Nitrogen Mustards: These are DNA alkylating agents that, when released from a cobalt complex, cause cell death. nih.govnih.gov

Tyrosine Kinase Inhibitors (TKIs): Prodrugs of TKIs like ponatinib have been developed to be released from a Co(III) complex, inhibiting downstream signaling pathways crucial for cancer cell proliferation. nih.govrsc.org

Iron-Chelating Agents: Some studies have used ligands that, upon release, sequester iron, an element essential for cell growth, thereby inducing an anti-cancer effect. mdpi.com

Doxorubicin: This widely used chemotherapy agent has been incorporated into Co(III) complexes to create a bioreductive prodrug that releases the active drug in a reductive environment. nih.gov

These in vitro models are crucial for validating the "activation by reduction" mechanism, determining the reduction potentials required for activation, and assessing the hypoxia-selective cytotoxicity before further development. mdpi.com

Examples of Cobalt(III) Bioreductive Prodrugs Investigated in In Vitro Models

| Prodrug Concept | Released Cytotoxic Ligand | Example In Vitro Model | Principle of Action |

|---|---|---|---|

| Cobalt(III)-Nitrogen Mustard Complex | Nitrogen Mustard (DNA alkylator) | EMT6 Spheroids | Hypoxia-induced reduction of Co(III) to Co(II) releases the diffusible nitrogen mustard to kill tumor cells. nih.gov |

| Cobalt(III)-Ponatinib Complex | Ponatinib (Tyrosine Kinase Inhibitor) | BCR-ABL-driven K-562 leukemia cells | Selective release of ponatinib under hypoxia inhibits target kinase signaling pathways. nih.govrsc.org |

| Cobalt(III)-Deferiprone Derivative Complex | PyPropHpH (Iron-chelating agent) | MCF-7 human breast cancer cells | Bioreductive release of the ligand sequesters iron, leading to anticancer activity. mdpi.com |

| Cobalt(III)-Doxorubicin Complex | Doxorubicin | A549, HT29, MDA-MB-231 cells | GSH-dependent reductive release of doxorubicin under physiological conditions, enhanced in hypoxic environments. nih.gov |

Advanced Research Methodologies for Studying Glutamate Cobalt Systems

In Vitro Cell Culture Models and Systems

In vitro cell culture models are fundamental tools for investigating the cellular mechanisms underlying the effects of cobalt, often in the context of glutamate-mediated excitotoxicity or neuronal function. Several cell lines are commonly utilized due to their specific characteristics relevant to neurobiology and cellular stress responses.

The HT22 cell line, an immortalized mouse hippocampal cell line, is extensively used to study non-receptor mediated oxidative glutamate (B1630785) toxicity. These cells are sensitive to high concentrations of extracellular glutamate, which can induce oxidative death through mechanisms involving the cystine/glutamate antiporter and depletion of glutathione (B108866). Studies using HT22 cells have shown that glutamate treatment can increase intracellular Ca²⁺ levels through the activation of cobalt-sensitive channels. frontiersin.org Cobalt chloride (CoCl₂) has also been used to induce a chemical hypoxia model in HT22 cells, leading to decreased cell viability and increased reactive oxygen species (ROS) production. medsci.org Research in HT22 cells has investigated the neuroprotective effects of various compounds against CoCl₂ toxicity, examining alterations in mitochondrial dynamics and autophagy induction. medsci.org

PC12 cells, derived from a rat pheochromocytoma, are utilized as a neuronal model for studying neuronal function, differentiation, and neurotoxicity. These cells exhibit sensitivity to glutamate-induced toxicity in a dose- and time-dependent manner. nih.gov CoCl₂ has been used in PC12 cells to establish a model of chemical hypoxia injury, demonstrating that CoCl₂ can reduce the expression of glutamate transporter-1 (GLT-1). spandidos-publications.comspandidos-publications.com Studies have explored the protective effects of substances like hydrogen sulfide (B99878) against CoCl₂-induced injury in PC12 cells, highlighting the involvement of ROS and the ERK1/2 pathway in the downregulation of GLT-1 expression. spandidos-publications.comspandidos-publications.com

SH-SY5Y cells, a human neuroblastoma cell line, are frequently used as a model for studying oxidative stress and neuronal death, particularly in the context of Parkinson's disease research. nih.gov While some studies indicate the presence of ionotropic and metabotropic glutamate receptors in SH-SY5Y cells, others suggest that glutamate-induced increases in intracellular Ca²⁺ can be independent of these receptors. nih.gov CoCl₂ has been shown to affect the death of SH-SY5Y cells induced by the inhibition of the ubiquitin proteasome system, with pre-treatment with CoCl₂ leading to a significant delay in cell death and inhibition of caspase 3 activation. researchgate.net

H4-II-E-C3 and MH1C1 cells, both rat liver-derived cell lines, have been used to examine the transcriptomic and proteomic changes induced by cobalt exposure. nih.govplos.orgnih.govresearchgate.netscience.gov These studies exposed the cells to different concentrations of cobalt chloride to elucidate the molecular mechanisms of cobalt toxicity, identifying changes related to hypoxic-like responses and oxidative stress. nih.govplos.orgnih.govresearchgate.net

Table 1: In Vitro Cell Culture Models Used in Cobalt and Glutamate Research

| Cell Line | Origin/Type | Relevance to Glutamate/Cobalt Studies | Key Research Findings |

| HT22 | Mouse hippocampal | Model for oxidative glutamate toxicity; sensitive to glutamate-induced Ca²⁺ influx via cobalt-sensitive channels; used in chemical hypoxia models with CoCl₂. frontiersin.orgmedsci.org | Glutamate increases intracellular Ca²⁺ via cobalt-sensitive channels. frontiersin.org CoCl₂ induces decreased viability and increased ROS. medsci.org Neuroprotection studies against CoCl₂ toxicity. medsci.org |

| PC12 | Rat pheochromocytoma | Neuronal model; sensitive to glutamate toxicity; used in chemical hypoxia models with CoCl₂. nih.govspandidos-publications.comspandidos-publications.com | CoCl₂ reduces GLT-1 expression. spandidos-publications.comspandidos-publications.com H₂S protects against CoCl₂ injury by upregulating GLT-1. spandidos-publications.comspandidos-publications.com |

| SH-SY5Y | Human neuroblastoma | Model for oxidative stress and neuronal death; used to study effects of CoCl₂ on proteasome inhibition and cell death. nih.govresearchgate.net | CoCl₂ affects cell death induced by proteasome inhibition; delays cell death and inhibits caspase 3 activation. researchgate.net |

| H4-II-E-C3 | Rat liver | Used for transcriptomic and proteomic analysis of cobalt toxicity. nih.govplos.orgnih.govresearchgate.netscience.gov | Cobalt exposure induces transcriptomic and proteomic changes related to hypoxic-like response and oxidative stress. nih.govplos.orgnih.govresearchgate.net |

| MH1C1 | Rat liver | Used for transcriptomic and proteomic analysis of cobalt toxicity. nih.govplos.orgnih.govresearchgate.netscience.gov | Cobalt exposure induces transcriptomic and proteomic changes related to hypoxic-like response and oxidative stress. nih.govplos.orgnih.govresearchgate.net |

Animal Models for Neurobiological Investigations

Animal models are crucial for studying the in vivo effects of cobalt on the nervous system, particularly in modeling neurological conditions like epilepsy where glutamatergic dysfunction is implicated.

The cobalt-induced epilepsy model in rodents is a well-established method for creating focal chronic epilepsy. This model involves applying metallic cobalt to the surface of the sensorimotor cortex of rats, which leads to the formation of a persistent epileptic focus and the development of spontaneous recurrent seizures. researchgate.netnih.gov The seizures observed in this model can include simple partial seizures with contralateral clonic jerks, secondarily generalized seizures, and complex partial seizures. nih.gov Electroencephalography (EEG) is used to monitor seizure activity and assess the development of paroxysmal activity in different brain regions, including the cortex, hypothalamus, and hippocampus. researchgate.netepilepsia.su

Research using the cobalt-induced epilepsy model has investigated the effects of potential anti-seizure compounds. For example, studies have evaluated the effect of Levetinol (Levetiracetam) on epileptiform activity in rats with cobalt-induced epilepsy, observing suppression of paroxysmal activity, particularly in hippocampal foci. epilepsia.suepilepsia.su